molecular formula C23H17FN2O3 B444742 (2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B444742
M. Wt: 388.4g/mol
InChI Key: RFCCQVLXZVPJKT-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a fluorophenyl group, a methoxyphenyl group, and a chromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the imino and carboxamide functionalities.

    Chromene Core Formation: The chromene core can be synthesized via a cyclization reaction of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Formation of Imino and Carboxamide Functionalities: The imino group can be formed by the reaction of an amine with an aldehyde or ketone, while the carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may have biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
  • 2-[(2-bromophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
  • 2-[(2-iodophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs with different halogen substituents.

Properties

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4g/mol

IUPAC Name

2-(2-fluorophenyl)imino-N-(2-methoxyphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H17FN2O3/c1-28-21-13-7-5-11-19(21)25-22(27)16-14-15-8-2-6-12-20(15)29-23(16)26-18-10-4-3-9-17(18)24/h2-14H,1H3,(H,25,27)

InChI Key

RFCCQVLXZVPJKT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F

Origin of Product

United States

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